![molecular formula C18H13NO4 B2603996 (Z)-2-((2-(2-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetonitrile CAS No. 623120-19-4](/img/structure/B2603996.png)
(Z)-2-((2-(2-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetonitrile
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Description
(Z)-2-((2-(2-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetonitrile is a useful research compound. Its molecular formula is C18H13NO4 and its molecular weight is 307.305. The purity is usually 95%.
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Scientific Research Applications
Selective Cleavage of p-Methoxybenzyl Ethers
A study by Sharma, Reddy, and Krishna (2003) demonstrated a selective and efficient method for the unmasking of p-methoxybenzyl (PMB) ethers and esters using zirconium(IV) chloride as a Lewis acid in acetonitrile. This method is notable for its speed and tolerance to a variety of sensitive groups, providing high yields of products from substrates including carbohydrates, terpenes, and amino acids (Sharma, Reddy, & Krishna, 2003).
Chemosensor for Bioactive Zinc(II)
Patil et al. (2018) synthesized a novel (E)-N’-(5-allyl-2-hydroxy-3-methoxybenzylidene) nicotinohydrazide for the selective sensing of Zn2+ ions, demonstrating its application in biological contexts. The study highlights the compound's potential in bioimaging applications for cancer cells, leveraging its negligible toxicity and the ability to monitor Zn2+ ions in live cells (Patil et al., 2018).
Synthesis and Application in Organic Chemistry
Research by Batanero, Barba, and Martín (2002) on the electrolysis of benzylthiocyanate and benzyl chloride in acetonitrile led to the production of 2,6-dimethyl-4-arylpyridine-3,5-dicarbonitrile. This showcases the versatility of acetonitrile-based reactions in synthesizing complex organic molecules (Batanero, Barba, & Martín, 2002).
Oxidative Removal Studies
Yoshimura, Yamaura, Suzuki, and Hashimoto (1983) explored the oxidative removal of N-(p-methoxybenzyl) groups from diketopiperazine skeletons using ceric ammonium nitrate in acetonitrile-water, demonstrating a method to selectively manipulate protective groups under mild conditions (Yoshimura et al., 1983).
Cu2+ Ion Determination in Water
Ocak (2020) developed a fluorimetric method based on an imidazole compound for the determination of Cu2+ ions in tap water, showcasing the utility of acetonitrile-water mixtures in environmental monitoring applications (Ocak, 2020).
properties
IUPAC Name |
2-[[(2Z)-2-[(2-methoxyphenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]acetonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13NO4/c1-21-15-5-3-2-4-12(15)10-17-18(20)14-7-6-13(22-9-8-19)11-16(14)23-17/h2-7,10-11H,9H2,1H3/b17-10- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTEARGUOYJFNNG-YVLHZVERSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C=C2C(=O)C3=C(O2)C=C(C=C3)OCC#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OCC#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-2-((2-(2-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetonitrile |
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